molecular formula C15H21NO3S B2413281 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1448047-65-1

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2413281
CAS No.: 1448047-65-1
M. Wt: 295.4
InChI Key: IRYVKNIXJLNFFX-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound Its structure includes a methoxytetrahydrothiophene ring, a tolyloxy group, and an acetamide moiety

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-5-3-4-6-13(12)19-9-14(17)16-10-15(18-2)7-8-20-11-15/h3-6H,7-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYVKNIXJLNFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCSC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the reaction of a suitable thiophene derivative with methanol under acidic conditions.

    Attachment of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic substitution reaction using a tolyl halide and a suitable nucleophile.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tolyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(p-tolyloxy)acetamide: A similar compound with a different substitution pattern on the tolyloxy group.

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(phenoxy)acetamide: A compound with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE, and how can intermediates be optimized?

  • Methodological Answer : A multi-step approach is common for structurally analogous acetamides. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) can introduce methoxythiolan groups, followed by reduction (e.g., Fe/HCl or NaBH₄) to generate amine intermediates. Condensation with activated acetamide precursors (e.g., cyanoacetic acid) using coupling agents like DCC/DMAP is recommended . Monitor reaction progress via TLC and optimize stoichiometry (1:1.5 molar ratios for nucleophilic substitutions) to minimize by-products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~380–400 g/mol for similar acetamides). FT-IR can validate amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization (using EtOH/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients) effectively removes impurities. For polar by-products, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Conduct Design of Experiments (DoE) to assess variables:

  • Temperature : 60–80°C for substitution reactions to balance kinetics and side reactions.
  • Catalyst : Use Pd(OAc)₂ or CuI for cross-coupling steps (e.g., aryl ether formation).
  • Solvent : DMF or THF for solubility vs. DCM for low-temperature stability .
    Scale-up via continuous flow reactors reduces reaction times by 30–50% compared to batch methods .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols:

  • Use MTT assays with triplicate technical replicates.
  • Compare IC₅₀ values against controls (e.g., doxorubicin for cytotoxicity).
  • Validate target engagement via molecular docking (e.g., AutoDock Vina) to identify binding affinities with enzymes like COX-2 or kinases .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II):

  • Metabolic sites : Methoxy and thiolan groups are prone to CYP450 oxidation.
  • Toxicity alerts : Check for hepatotoxicity flags via structural alerts (e.g., acetamide bioactivation to reactive intermediates) .
    Validate predictions with in vitro microsomal assays (rat/human liver microsomes) .

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